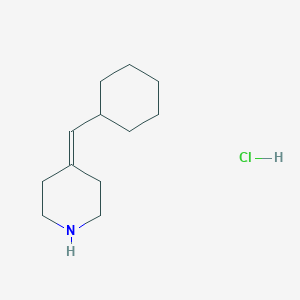

4-(Cyclohexylmethylidene)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(cyclohexylmethylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIUUPJDTNPZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclohexylmethylidene)piperidine hydrochloride is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including analgesic, anticancer, and antimicrobial activities. Understanding its biological activity is crucial for further development and application in pharmacology.

Chemical Structure

The compound features a piperidine ring substituted with a cyclohexylmethylidene group. Its molecular formula is and it has a molecular weight of approximately 233.79 g/mol.

1. Analgesic Activity

Research indicates that 4-(Cyclohexylmethylidene)piperidine hydrochloride exhibits significant analgesic properties. Studies have shown that it can modulate pain pathways, potentially by acting on opioid receptors and sigma-1 receptors, enhancing its effectiveness in pain management .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in malignant cells, particularly through the activation of apoptotic pathways and interaction with caspase enzymes.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Inhibits cell proliferation |

3. Antimicrobial Activity

Preliminary studies have shown that 4-(Cyclohexylmethylidene)piperidine hydrochloride possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies based on the structure-activity relationship of the compound, with certain modifications leading to enhanced activity .

4. Other Pharmacological Effects

Piperidine derivatives, including this compound, have been reported to exhibit additional pharmacological effects such as:

- Antidepressant : Potential modulation of neurotransmitter systems.

- Antihypertensive : Effects on vascular smooth muscle relaxation.

- Anti-inflammatory : Reduction of inflammatory markers in vitro.

The biological activity of 4-(Cyclohexylmethylidene)piperidine hydrochloride is believed to involve several mechanisms:

- Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, including opioid and sigma receptors.

- Enzyme Modulation : It potentially modulates enzymes involved in apoptosis and inflammatory pathways.

- Cellular Pathways : The compound influences signaling pathways crucial for cell survival and death, notably through the PI3K-Akt pathway.

Case Studies

Several case studies have highlighted the efficacy of 4-(Cyclohexylmethylidene)piperidine hydrochloride:

-

Case Study on Cancer Treatment :

- A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Pain Management Study :

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | 65214-86-0 | Diphenylmethoxy group |

| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 325808-20-6 | 3-Methoxyphenyl group |

| 4-(4-Nitrophenyl)piperidine HCl | C₁₁H₁₅ClN₂O₂ | 242.70 | 883194-93-2 | 4-Nitrophenyl group |

| 4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine HCl | C₁₀H₁₅ClN₂O | 226.70 | N/A | Methyl-oxazol group |

| 4-(Cyclohexylmethylidene)piperidine HCl* | C₁₂H₂₀ClN (inferred) | ~229.75 (inferred) | N/A | Cyclohexylmethylidene group |

Notes:

Preparation Methods

Reaction Conditions and Optimization

3.1. Typical Reaction Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Toluene, Continuous flow media |

| Base | Sodium hydroxide, Potassium carbonate | Sodium hydroxide |

| Temperature | Reflux (80–110°C) | Controlled, often reflux |

| Reaction Time | 2–6 hours | Optimized for throughput |

| Purification | Recrystallization, Filtration | Distillation, Crystallization |

| Yield (typical) | 70–90% | 80–95% |

3.2. Key Variables Affecting Yield and Purity

- Base selection: Strong bases like sodium hydroxide improve reaction rates but may require careful control to avoid side reactions.

- Solvent choice: Non-polar solvents such as toluene are preferred for scale-up due to ease of separation and safety.

- Temperature: Reflux conditions promote complete conversion but must be monitored to prevent decomposition.

- Work-up: Efficient removal of by-products and conversion to the hydrochloride salt are crucial for high purity.

Comparative Analysis with Related Compounds

The preparation method is analogous to that used for structurally related compounds, such as 4-(Cycloheptylmethyl)piperidine hydrochloride, which also employs nucleophilic substitution of the appropriate alkyl halide with piperidine in the presence of a base, followed by salt formation and purification. This validates the robustness and versatility of the approach for various cycloalkyl derivatives.

| Compound | Alkyl Halide Used | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-(Cyclohexylmethylidene)piperidine hydrochloride | Cyclohexylmethyl chloride | NaOH/K2CO3 | Toluene/DCM | 70–95 |

| 4-(Cycloheptylmethyl)piperidine hydrochloride | Cycloheptylmethyl chloride | NaOH/K2CO3 | Toluene/DCM | 75–92 |

Research Findings and Process Improvements

- Continuous Flow Synthesis: Modern industrial processes employ continuous flow reactors, which enhance safety, scalability, and product consistency.

- Automated Monitoring: Automated systems allow for real-time monitoring of reaction parameters, reducing variability and improving reproducibility.

- Green Chemistry Initiatives: Some research explores the use of greener solvents and milder bases to minimize environmental impact, though traditional methods remain dominant due to their reliability and scalability.

Summary Table: Preparation Methods Overview

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Alkylation | Cyclohexylmethyl chloride + Piperidine | Formation of 4-(Cyclohexylmethyl)piperidine |

| 2. Base Addition | Sodium hydroxide or Potassium carbonate | Promote nucleophilic substitution |

| 3. Solvent | Toluene or Dichloromethane | Reaction medium |

| 4. Salt Formation | Hydrogen chloride (gas or aqueous) | Convert to hydrochloride salt |

| 5. Purification | Recrystallization/Filtration | Isolate pure product |

Q & A

Q. What are the optimized synthetic routes for 4-(cyclohexylmethylidene)piperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via piperidine reacting with sulfonyl chlorides under alkaline conditions (e.g., triethylamine) . For 4-(cyclohexylmethylidene)piperidine hydrochloride, a plausible route involves cyclohexylmethyl halide reacting with piperidine, followed by HCl salt formation. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.

- Purification : Chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : - and -NMR confirm cyclohexylmethylidene and piperidine ring integration. The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the piperidine NH resonates near δ 9–10 ppm .

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities. Mass spectrometry (ESI+) detects the molecular ion [M+H] .

- IR : Stretching vibrations for C-N (1250–1350 cm) and NH (2500–3000 cm) validate salt formation .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies should assess:

- pH dependence : Hydrolysis risks in acidic/basic conditions (e.g., pH < 3 or > 10).

- Storage : Lyophilized solids stored at -20°C in inert atmospheres (argon) prevent degradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and receptor binding affinity?

- DFT Calculations : Optimize geometry and electron distribution to identify reactive sites (e.g., cyclohexylmethylidene’s electrophilic carbon) .

- Molecular Docking : Simulate interactions with targets like histamine or opioid receptors. Piperidine derivatives often bind via hydrogen bonding (NH) and hydrophobic interactions (cyclohexyl group) .

- MD Simulations : Evaluate stability in biological membranes using force fields (e.g., CHARMM) .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Impurity Profiling : Quantify by-products (e.g., unreacted piperidine) via HPLC and correlate with activity .

- Dose-Response Curves : Repeat experiments with ≥3 biological replicates to confirm potency .

Q. What are the mechanistic pathways for its degradation under oxidative or photolytic stress?

- Oxidative Degradation : Cyclohexylmethylidene may oxidize to cyclohexanone derivatives. Monitor via LC-MS for [M+O] ions.

- Photolysis : UV exposure cleaves the C-N bond, forming piperidine and cyclohexylmethanal. Accelerated stability testing (ICH Q1B guidelines) identifies protective packaging needs .

Methodological Considerations

Q. How to optimize reaction scale-up from milligram to gram quantities without compromising purity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., HCl salt formation).

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

- Crystallization Engineering : Adjust cooling rates and antisolvent addition to control crystal size/distribution .

Q. Which in vitro models best evaluate its neuropharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.